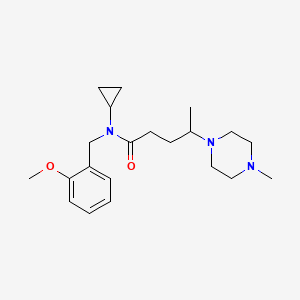![molecular formula C24H26N2O4 B3805533 N-(4-methoxyphenyl)-1-[5-(4-methoxyphenyl)-2-furoyl]-3-piperidinamine](/img/structure/B3805533.png)
N-(4-methoxyphenyl)-1-[5-(4-methoxyphenyl)-2-furoyl]-3-piperidinamine
Vue d'ensemble
Description
N-(4-methoxyphenyl)-1-[5-(4-methoxyphenyl)-2-furoyl]-3-piperidinamine, also known as MPFA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPFA belongs to the class of compounds known as furoylpiperidines, which have been shown to possess a range of biological activities, including anti-inflammatory, analgesic, and antitumor properties.
Mécanisme D'action
The mechanism of action of N-(4-methoxyphenyl)-1-[5-(4-methoxyphenyl)-2-furoyl]-3-piperidinamine is not fully understood, but it is thought to involve the modulation of various signaling pathways in the body. N-(4-methoxyphenyl)-1-[5-(4-methoxyphenyl)-2-furoyl]-3-piperidinamine has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which play a crucial role in the development of inflammation and pain. Additionally, N-(4-methoxyphenyl)-1-[5-(4-methoxyphenyl)-2-furoyl]-3-piperidinamine has been shown to induce apoptosis, or programmed cell death, in cancer cells, suggesting its potential as a cancer therapy.
Biochemical and Physiological Effects
N-(4-methoxyphenyl)-1-[5-(4-methoxyphenyl)-2-furoyl]-3-piperidinamine has been shown to have a range of biochemical and physiological effects. In animal studies, N-(4-methoxyphenyl)-1-[5-(4-methoxyphenyl)-2-furoyl]-3-piperidinamine has been shown to reduce inflammation and pain in models of arthritis and neuropathic pain. Additionally, N-(4-methoxyphenyl)-1-[5-(4-methoxyphenyl)-2-furoyl]-3-piperidinamine has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as a cancer therapy. N-(4-methoxyphenyl)-1-[5-(4-methoxyphenyl)-2-furoyl]-3-piperidinamine has also been shown to have a good safety profile, with no significant toxicity or adverse effects observed in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-methoxyphenyl)-1-[5-(4-methoxyphenyl)-2-furoyl]-3-piperidinamine for lab experiments is its high purity and yield, which makes it suitable for further research. Additionally, N-(4-methoxyphenyl)-1-[5-(4-methoxyphenyl)-2-furoyl]-3-piperidinamine has been shown to have a good safety profile, making it a suitable candidate for preclinical studies. However, one limitation of N-(4-methoxyphenyl)-1-[5-(4-methoxyphenyl)-2-furoyl]-3-piperidinamine is its relatively low solubility in water, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for N-(4-methoxyphenyl)-1-[5-(4-methoxyphenyl)-2-furoyl]-3-piperidinamine research. One area of interest is the development of N-(4-methoxyphenyl)-1-[5-(4-methoxyphenyl)-2-furoyl]-3-piperidinamine-based therapies for chronic pain and inflammation. Additionally, further research is needed to understand the mechanism of action of N-(4-methoxyphenyl)-1-[5-(4-methoxyphenyl)-2-furoyl]-3-piperidinamine and its potential as a cancer therapy. Other potential applications of N-(4-methoxyphenyl)-1-[5-(4-methoxyphenyl)-2-furoyl]-3-piperidinamine include the treatment of neurodegenerative diseases and autoimmune disorders. Overall, N-(4-methoxyphenyl)-1-[5-(4-methoxyphenyl)-2-furoyl]-3-piperidinamine has significant potential as a therapeutic agent, and further research is needed to fully explore its therapeutic potential.
Applications De Recherche Scientifique
N-(4-methoxyphenyl)-1-[5-(4-methoxyphenyl)-2-furoyl]-3-piperidinamine has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that N-(4-methoxyphenyl)-1-[5-(4-methoxyphenyl)-2-furoyl]-3-piperidinamine possesses significant anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of chronic pain and inflammation. Additionally, N-(4-methoxyphenyl)-1-[5-(4-methoxyphenyl)-2-furoyl]-3-piperidinamine has been shown to exhibit antitumor activity in various cancer cell lines, suggesting its potential as a cancer therapy.
Propriétés
IUPAC Name |
[3-(4-methoxyanilino)piperidin-1-yl]-[5-(4-methoxyphenyl)furan-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4/c1-28-20-9-5-17(6-10-20)22-13-14-23(30-22)24(27)26-15-3-4-19(16-26)25-18-7-11-21(29-2)12-8-18/h5-14,19,25H,3-4,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLTCRTIFKMWSPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(O2)C(=O)N3CCCC(C3)NC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-({4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-piperazinyl}methyl)phenoxy]-3-(1-piperidinyl)-2-propanol](/img/structure/B3805453.png)
![1-cyclopentyl-4-{[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-1,4-diazepane](/img/structure/B3805465.png)
![(3S*,4S*)-1-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl}-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B3805468.png)
![N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-{methyl[(1-methyl-2-pyrrolidinyl)methyl]amino}nicotinamide](/img/structure/B3805478.png)
![N'-cyclopentyl-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]succinamide](/img/structure/B3805483.png)
![(2-{[2-(2-methoxyethyl)piperidin-1-yl]carbonyl}phenyl)(2-thienylmethyl)amine](/img/structure/B3805494.png)
![ethyl 1-(2-{[1-(3-fluorobenzyl)-1H-pyrazol-5-yl]amino}-2-oxoethyl)-1H-imidazole-2-carboxylate](/img/structure/B3805497.png)
![4-ethyl-5-{1-[(2E)-3-(4-fluorophenyl)prop-2-en-1-yl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3805499.png)
![3-{[4-benzyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B3805515.png)
![N-isopropyl-6-methyl-5-[5-(4-pyridazinyl)-1,2,4-oxadiazol-3-yl]-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxamide](/img/structure/B3805520.png)
![1,3,6-trimethyl-5-[4-(1-piperidin-1-ylethyl)phenyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3805528.png)
![2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-benzimidazol-1-yl]ethanol](/img/structure/B3805535.png)

![2-[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]-N-(1-methyl-2-pyridin-4-ylethyl)acetamide](/img/structure/B3805541.png)